N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
Description
N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a butyl chain, and a triazole ring
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2S/c1-17-9-16-18(13(17)20)8-12(19)15-7-3-2-4-10-5-6-11(14)21-10/h5-6,9H,2-4,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLYGGTWFCYQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)NCCCCC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, undergoes a halogenation reaction to introduce the chlorine atom at the desired position.
Attachment of the Butyl Chain: The thiophene derivative is then reacted with a butyl halide under basic conditions to form the butyl-substituted thiophene.
Formation of the Triazole Ring: The triazole ring is synthesized separately through a cyclization reaction involving hydrazine and an appropriate acyl chloride.
Coupling Reaction: The final step involves coupling the butyl-substituted thiophene with the triazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are typical.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrotriazoles.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The thiophene ring can impart conductive properties, making this compound a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide shares similarities with other triazole and thiophene derivatives, such as fluconazole and thiophene-2-carboxamide .
Uniqueness
Structural Uniqueness: The combination of a thiophene ring with a triazole ring and a butyl chain is unique, providing distinct chemical and biological properties.
Biological Activity: The specific substitution pattern on the thiophene ring and the presence of the triazole ring confer unique biological activities, making it a promising candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
